AChE Inhibition Potency and Selectivity vs. Clinical Standard Donepezil
In a direct head-to-head study using the modified Ellman's spectrophotometric method, the parent compound 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- (referred to as 'bib-1,3-diol') exhibited an AChE IC50 of 0.284 µM. This is 14.2-fold less potent than the clinical standard donepezil (AChE IC50 = 0.020 µM) but with a distinct selectivity profile (BuChE IC50 = 31.024 µM, selectivity = 109.2) compared to donepezil's high selectivity (BuChE IC50 = 7.520 µM, selectivity = 376) [1]. The compound's moderate potency and favorable selectivity index make it a valuable lead scaffold for further optimization.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.284 ± 0.014 µM |
| Comparator Or Baseline | Donepezil IC50 = 0.020 ± 0.008 µM |
| Quantified Difference | Target compound is 14.2-fold less potent against AChE |
| Conditions | In vitro enzyme inhibition assay using modified Ellman's method with electric eel AChE |
Why This Matters
For procurement, this data confirms that the unsubstituted parent compound provides a baseline for understanding SAR, allowing users to differentiate its activity from more potent but less selective substituted analogs in the same chemical series.
- [1] Matysiak, J., Skrzypek, A., Karpińska, M., Czarnecka, K., Szymański, P., Bajda, M., & Niewiadomy, A. (2019). Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. Biomolecules, 9(12), 870. DOI: 10.3390/biom9120870 View Source
